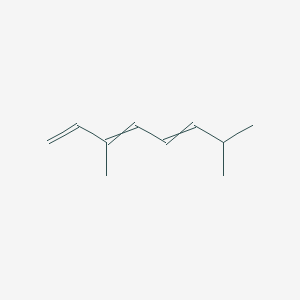

3,7-Dimethylocta-1,3,5-triene

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C10H16 |

|---|---|

Molekulargewicht |

136.23 g/mol |

IUPAC-Name |

3,7-dimethylocta-1,3,5-triene |

InChI |

InChI=1S/C10H16/c1-5-10(4)8-6-7-9(2)3/h5-9H,1H2,2-4H3 |

InChI-Schlüssel |

PMRMCTRIVCIICU-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)C=CC=C(C)C=C |

Herkunft des Produkts |

United States |

Photochemical Transformations and Photophysical Dynamics of 3,7 Dimethylocta 1,3,5 Triene

Excited State Characterization and Relaxation Pathways

Upon absorption of light, molecules are promoted to an electronically excited state. The subsequent processes, including energy dissipation and chemical reactions, are dictated by the nature of these excited states and their potential energy surfaces.

In most organic molecules, electrons in the ground state are paired with opposite spins, a configuration known as a singlet state. msu.edu The absorption of a photon elevates an electron to a higher energy orbital without changing its spin, resulting in an excited singlet state (S_n). msu.edu This initial excitation is governed by the Grotthuss-Draper law, which states that only absorbed light can induce a photochemical reaction. msu.edu

For conjugated trienes like 3,7-dimethylocta-1,3,5-triene, absorption of UV light in the 220-300 nm range leads to a π → π* transition, forming an excited singlet state. msu.edu These excited states are typically short-lived, with lifetimes often less than 10 nanoseconds. msu.edu From the initially formed excited singlet state, the molecule can undergo several processes:

Internal Conversion: A rapid, non-radiative transition to a lower energy singlet state (e.g., S_n → S_1). msu.edu

Fluorescence: Radiative decay from the lowest excited singlet state (S_1) back to the ground state (S_0), accompanied by the emission of a photon. researchgate.net

Intersystem Crossing: A transition from an excited singlet state to a triplet state (e.g., S_1 → T_1). researchgate.net Triplet states are characterized by having two unpaired electrons with parallel spins. quora.comyoutube.com While this transition is formally "forbidden" by spin selection rules, it can occur with significant efficiency in some systems, often facilitated by heavy atoms or specific molecular geometries. msu.edu

Photochemical Reaction: The excited molecule can undergo isomerization or other structural changes. msu.edu

The distinction between singlet and triplet state reactivity is crucial. msu.edu Direct photoexcitation typically leads to singlet state chemistry. msu.edu Triplet state reactions, however, are often accessed through photosensitization, where a "sensitizer" molecule absorbs light, crosses to its triplet state, and then transfers its triplet energy to the substrate molecule during a collision. msu.edu The photochemical behavior of organosilanes, for example, demonstrates that singlet excited states can favor rearrangement products, while triplet excited states tend to lead to free radical formation. researchgate.net

The traditional view of chemical reactions proceeding along a single potential energy surface (the Born-Oppenheimer approximation) is often inadequate for describing photochemical processes. wikipedia.org Photochemical reactions frequently involve non-adiabatic dynamics, where the system transitions between different electronic states. shaoxc.com These transitions are facilitated by regions where the potential energy surfaces of two electronic states become degenerate (i.e., they cross). wikipedia.orgiupac.org In polyatomic molecules, these crossings are known as conical intersections. wikipedia.orgiupac.org

Conical intersections act as molecular "funnels," providing an efficient pathway for rapid, non-radiative decay from an excited electronic state back to the ground state. wikipedia.orgiupac.org This ultrafast internal conversion is a key process that often dominates the photochemistry of conjugated systems. chemrxiv.org The accessibility and specific geometry of the conical intersection can determine the ultimate outcome of a photochemical reaction, directing the molecule toward different products. iupac.org For instance, in conjugated dienes, photochemical ring closure and cis-trans isomerization can both originate from the same conical intersection. researchgate.net Computational studies are essential for locating and characterizing these intersections and understanding the complex dynamics of excited state relaxation. iupac.orgchemrxiv.org The decay through a conical intersection is an ultrafast process that can dictate the photomechanical properties and luminescence of materials. chemrxiv.org

Electrocyclic Reactions Involving this compound

Electrocyclic reactions are a class of pericyclic reactions characterized by the formation of a sigma bond between the ends of a conjugated π-system, leading to a cyclic product. youtube.com These reactions are stereospecific and their outcomes can be predicted by the Woodward-Hoffmann rules. wikipedia.orglibretexts.org

This compound (DOT) is notably formed through the photochemical ring-opening of α-phellandrene (p-mentha-1,5-diene). rsc.org The ultraviolet irradiation of α-phellandrene, a cyclic diene, breaks a carbon-carbon sigma bond to yield a mixture of geometric isomers of the acyclic triene, DOT. rsc.org This reaction is a classic example of a photochemically induced electrocyclic ring-opening.

The dynamics of this ring-opening process are incredibly fast. nih.gov Studies on similar 1,3-cyclohexadiene (B119728) derivatives show that the initial photoproduct is an all-cis helical hexatriene, which then undergoes conformational relaxation on a timescale of 6-10 picoseconds. nih.gov The specific substitution pattern on the ring can alter the potential energy surface and the properties of the excited state. nih.gov

| Precursor | Photoproduct | Reaction Type |

| α-Phellandrene | This compound | Photoinduced Electrocyclic Ring Opening |

This table summarizes the photochemical transformation of α-phellandrene to this compound.

The stereochemical course of electrocyclic reactions is governed by the principle of conservation of orbital symmetry, summarized by the Woodward-Hoffmann rules. wikipedia.orgmasterorganicchemistry.com These rules depend on the number of π-electrons involved and whether the reaction is initiated by heat (thermal conditions) or light (photochemical conditions). libretexts.orglibretexts.org

For a conjugated triene, which has a 6π-electron system (where 4n+2, n=1), the rules are as follows:

Thermal conditions: The ring closure is disrotatory (the terminal p-orbitals rotate in opposite directions). wikipedia.orgnih.gov

Photochemical conditions: The ring closure is conrotatory (the terminal p-orbitals rotate in the same direction). wikipedia.orglibretexts.org

The underlying reason for this reversal is the change in the symmetry of the highest occupied molecular orbital (HOMO) upon photoexcitation. libretexts.org Irradiation with UV light promotes an electron from the HOMO to the LUMO (Lowest Unoccupied Molecular Orbital), which then becomes the new HOMO of the excited state. libretexts.org This new HOMO has a different symmetry, which dictates a different rotational motion to achieve constructive overlap for bond formation. masterorganicchemistry.comnih.gov Therefore, the photochemical cyclization of a triene like trans,cis,trans-2,4,6-octatriene proceeds via a conrotatory motion. libretexts.org

| System (π-electrons) | Conditions | Allowed Mode |

| 6 (Triene) | Thermal (Δ) | Disrotatory |

| 6 (Triene) | Photochemical (hν) | Conrotatory |

This table outlines the Woodward-Hoffmann rules for 6π electrocyclic reactions.

Once formed from the ring-opening of α-phellandrene, the acyclic this compound can undergo further photochemical or thermal reactions. rsc.org Continued irradiation of the triene mixture leads to the formation of various monomeric photoproducts, including bicyclic compounds formed through secondary ring-closures. rsc.org

For example, the major photoproduct formed upon continued irradiation of the DOT mixture is exo-6-isopropyl-2-methylbicyclo[3.1.0]hex-2-ene. rsc.org This indicates a subsequent photochemical 6π-electrocyclization to form a cyclohexadiene intermediate, which can then undergo further rearrangements. Thermal 6π-electrocyclization of a triene to a cyclohexadiene is also a well-established reaction, though it often requires harsh conditions. researchgate.net The formation of the new sigma bond is often a thermodynamic driving force for these ring-closing reactions. youtube.com However, the stability of the resulting ring system, including any ring strain, plays a crucial role in determining the final product distribution. researchgate.net In some cases, these ground-state cyclizations can be facilitated by catalysts to proceed under milder conditions. researchgate.net

Photoisomerization Processes

Photoisomerization, the light-induced conversion of one isomer to another, is a fundamental photochemical process for compounds containing carbon-carbon double bonds. For conjugated trienes like this compound, this process is particularly efficient and complex due to the presence of multiple double bonds and the potential for various isomeric forms.

cis-trans Isomerization about Conjugated Double Bonds

The most common photoisomerization reaction for alkenes is the cis-trans (or E/Z) isomerization around a double bond. nih.govmcmaster.ca This process is driven by the change in the electronic structure of the molecule upon absorption of a photon. In the ground state, there is a significant energy barrier to rotation around the C=C double bond. However, upon excitation to the first singlet excited state (S₁), a π electron is promoted to an antibonding π* orbital, which reduces the bond order of the double bond.

This weakening of the double bond lowers the rotational barrier, allowing for rotation to a perpendicular geometry, which is often a minimum on the excited state potential energy surface. From this "twisted" intermediate, the molecule can relax back to the ground state (S₀), partitioning between the cis and trans isomers. This one-bond-flip mechanism is a primary pathway for the interconversion of geometric isomers in conjugated systems. tau.ac.il For this compound, isomerization can occur at the C1=C2, C3=C4, and C5=C6 double bonds, leading to a complex mixture of photoproducts.

Influence of Ground-State Rotameric Equilibria on Photoreactivity

The photoreactivity of conjugated trienes is not solely determined by the double bond being excited but is also heavily influenced by the conformation around the single bonds of the conjugated system. tau.ac.ilrsc.org For an acyclic triene like this compound, rotation around the C2-C3 and C4-C5 single bonds leads to different ground-state conformers, or rotamers. These are typically classified as s-trans (or transoid) and s-cis (or cisoid) conformers.

The relative populations of these rotamers in the ground state are governed by steric and electronic factors. The presence of methyl groups at C3 and C7 in this compound will introduce steric hindrance that influences the conformational equilibrium. For example, a cZc (cis about the central double bond, and s-cis about the flanking single bonds) conformation, which is necessary for certain cyclization reactions, might be sterically disfavored. The composition of the ground-state rotameric equilibrium is a critical factor in determining the distribution of photoproducts. tau.ac.il

| Rotamer of this compound | Description | Expected Primary Photoreaction |

| tEt | all trans double bonds, s-trans single bonds | trans -> cis isomerization |

| cEt | central cis double bond, s-trans single bonds | cis -> trans isomerization |

| tZc | terminal trans double bond, one s-cis single bond | trans -> cis isomerization, potential for cyclization |

| cZc | central cis double bond, two s-cis single bonds | Electrocyclization to a cyclohexadiene derivative |

This table illustrates the potential photoreactivity of different rotamers based on established principles for conjugated trienes.

Photocycloaddition and Sigmatropic Rearrangements in Triene Systems

In addition to isomerization, conjugated trienes can undergo pericyclic reactions such as photocycloadditions and sigmatropic rearrangements upon irradiation. libretexts.org

Photocycloaddition Reactions: These are reactions where two or more unsaturated molecules (or parts of the same molecule) combine to form a cyclic adduct. For a triene system, intramolecular [2+2] photocycloaddition can lead to the formation of bicyclo[2.1.1]hexane derivatives, while intramolecular [4+2] photocycloaddition (an electrocyclization) can form cyclohexadiene derivatives. mdpi.comnih.gov Intermolecular photocycloadditions with other alkenes are also possible. The feasibility and stereochemistry of these reactions are often governed by the Woodward-Hoffmann rules.

Sigmatropic Rearrangements: A sigmatropic rearrangement is a concerted intramolecular reaction in which a sigma bond migrates across a conjugated π-system. libretexts.orglibretexts.org In triene systems, rsc.orgresearchgate.net-hydrogen shifts are common. This involves the migration of a hydrogen atom from one end of the triene system to the other. According to the Woodward-Hoffmann rules, a thermal rsc.orgresearchgate.net-hydrogen shift proceeds suprafacially (on the same face of the π-system), while a photochemical rsc.orgresearchgate.net-shift would be antarafacial (to the opposite face), which is often geometrically difficult for acyclic systems. More complex libretexts.orglibretexts.org-sigmatropic rearrangements, like the Cope rearrangement, are also possible if the triene is part of a larger 1,5-diene system. libretexts.orgyoutube.com

| Pericyclic Reaction Type | Electron System | Thermal Condition | Photochemical Condition |

| Electrocyclization | 4n | Conrotatory | Disrotatory |

| Electrocyclization | 4n+2 | Disrotatory | Conrotatory |

| [1,j] Sigmatropic Shift (suprafacial) | 4n | Antarafacial H, Suprafacial C (inversion) | Suprafacial H, Suprafacial C (retention) |

| [1,j] Sigmatropic Shift (suprafacial) | 4n+2 | Suprafacial H, Suprafacial C (retention) | Antarafacial H, Suprafacial C (inversion) |

This table summarizes the Woodward-Hoffmann rules for pericyclic reactions relevant to triene systems, where 'n' is an integer.

Environmental and Wavelength Effects on Photoproduct Distribution

The outcome of the photochemical reactions of this compound is expected to be sensitive to the reaction environment and the wavelength of the irradiating light.

Solvent Effects: The polarity and viscosity of the solvent can influence the rates of different photochemical pathways and the photoproduct distribution. nih.gov For instance, polar solvents may stabilize charged intermediates or transition states, potentially favoring certain reaction pathways over others. Solvent viscosity can hinder large-amplitude motions required for isomerization or cyclization, which can affect the quantum yields of these processes.

Wavelength Effects: The wavelength of irradiation can have a significant impact on the photoproduct distribution, which is a direct consequence of the NEER principle. rsc.org Different ground-state rotamers often have slightly different absorption spectra. By choosing a specific wavelength of light, it may be possible to selectively excite one conformer over another. For example, irradiating at the red edge of the absorption band might preferentially excite the more extended, lower-energy conformers, leading to a different product ratio than irradiation at a shorter wavelength that excites a broader range of conformers. This provides a powerful tool for controlling the outcome of photochemical reactions in triene systems.

Advanced Reactivity and Reaction Mechanisms of 3,7 Dimethylocta 1,3,5 Triene

Pericyclic Reactions Beyond Electrocyclizations

While conjugated trienes are well-known to undergo electrocyclic reactions, their reactivity extends to other classes of pericyclic reactions, which involve a cyclic transition state. msu.edu These concerted processes are highly stereospecific and are governed by the principles of orbital symmetry. libretexts.org

Cycloaddition Reactions: In these reactions, two or more molecules combine to form a cyclic adduct. The conjugated triene system of 3,7-dimethylocta-1,3,5-triene can act as a 4π or 6π component. For instance, in a Diels-Alder type reaction, the diene portion of the molecule could react with a 2π dienophile. meta-synthesis.com Higher-order cycloadditions, such as [6+2] cycloadditions, are also known for cyclic trienes and could be mechanistically relevant for acyclic trienes under specific catalytic conditions. researchgate.net

Sigmatropic Rearrangements: These uncatalyzed, intramolecular processes involve the migration of a σ-bond across a π-electron system. msu.edu A notable example in triene systems is the acs.orgnih.gov-hydride shift, where a hydrogen atom moves from one end of the conjugated system to the other through a coiled, planar conformation. msu.edu This type of rearrangement can lead to constitutional isomers of the original triene. The Cope and Claisen rearrangements are acs.orgacs.org-sigmatropic shifts that are also common for related 1,5-diene systems. msu.edu

Catalytic Functionalization of Conjugated Trienes

Transition metal catalysis provides powerful methods for the selective functionalization of conjugated trienes, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and control. nih.govelsevierpure.com

The palladium-catalyzed diamination of conjugated trienes using di-tert-butyldiaziridinone as a nitrogen source is an efficient method for synthesizing vicinal diamines. acs.orgnih.gov The use of N-Heterocyclic Carbene (NHC) ligands on the palladium(0) catalyst has proven particularly effective. acs.orgorganic-chemistry.org These NHC-Pd(0) complexes offer greater stability and efficiency compared to phosphine-based catalysts, often requiring lower catalyst loadings. acs.orgorganic-chemistry.org

In the case of conjugated trienes, the reaction exhibits remarkable regioselectivity, with the diamination occurring preferentially at the central double bond. organic-chemistry.org This process yields the 1,2-diamination product with high stereoselectivity. acs.org Chiral NHC ligands have been employed to achieve asymmetric diamination, producing enantiomerically enriched products. acs.orgnih.gov The structure of the carbene ligand significantly influences both the reactivity and the enantioselectivity of the transformation. acs.org

Table 1: NHC-Pd(0) Catalyzed Diamination of a Conjugated Triene

| Catalyst Precursor | Base | Solvent | Conversion (%) | Product Yield (%) | Reference |

|---|

Reaction conditions involved a conjugated triene, di-t-butyldiaziridinone, catalyst, and base, heated at 65 °C for 12 hours. acs.org

While not a reaction of this compound, rhodium-catalyzed dimerization represents a key synthetic route to structurally related cross-conjugated trienes. nih.gov This method provides a stereoselective pathway to these valuable motifs, which differ from products obtained using palladium catalysts. nih.govelsevierpure.com Specifically, a rhodium(I) catalyst, often used with a dppe ligand, can promote the head-to-tail dimerization of monosubstituted allenes to form cross-conjugated trienes. nih.govelsevierpure.com This atom-economical approach highlights the power of catalysis to construct complex π-systems. nih.gov

The olefinic bonds within this compound are susceptible to oxidative cyclization. The internal 1,5-diene substructure can undergo direct oxidative cyclization to form substituted tetrahydrofuran (B95107) rings. researchgate.net This transformation is a valuable synthetic method for creating five-membered oxygen heterocycles with a high degree of diastereoselectivity. researchgate.net Various oxidizing agents, including potassium permanganate (B83412) and osmium tetroxide, have been used to mediate these types of cyclizations in the synthesis of natural products. researchgate.net Another form of oxidative reaction is the coupling of terminal groups, such as the Eglinton or Glaser coupling of terminal alkynes on a triene backbone, to generate macrocyclic structures. rsc.org

Regio- and Stereocontrol in Addition Reactions

Achieving high levels of regio- and stereocontrol is a critical challenge and a primary goal in the functionalization of polyenes like this compound.

Regiocontrol: In addition reactions, the presence of multiple double bonds creates the challenge of regioselectivity. As seen in the NHC-Pd(0) catalyzed diamination, the catalyst system can direct the reaction to a specific site, favoring the internal double bond of the triene over the terminal ones. acs.orgorganic-chemistry.org

Stereocontrol: The stereochemical outcome of reactions is also paramount. Pericyclic reactions are governed by strict stereochemical rules (e.g., conrotatory vs. disrotatory closures in electrocyclizations). libretexts.org In catalytic additions, such as the aforementioned diamination, the catalyst and reagents control the diastereoselectivity of the addition. acs.org Furthermore, the use of chiral catalysts enables enantioselective transformations, providing access to single enantiomers of the product, a crucial aspect in the synthesis of complex chiral molecules. nih.govnih.govacs.org

Sophisticated Spectroscopic and Structural Elucidation Techniques Applied to 3,7 Dimethylocta 1,3,5 Triene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Configurational and Conformational Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the three-dimensional structure of molecules in solution. For 3,7-dimethylocta-1,3,5-triene, NMR studies, including ¹H and ¹³C NMR, are crucial for assigning the configuration of the double bonds and determining the preferred conformations.

Detailed analysis of ¹H NMR spectra can reveal the coupling constants between protons on the triene backbone. These coupling constants are highly dependent on the dihedral angles between the protons, which in turn are defined by the E/Z configuration of the double bonds and the rotation around the single bonds within the conjugated system. For instance, larger coupling constants are typically observed for trans-protons across a double bond compared to cis-protons.

Furthermore, Nuclear Overhauser Effect (NOE) experiments can provide through-space correlations between protons that are close to each other, offering invaluable information for conformational analysis. mdpi.com By observing NOE cross-peaks, it is possible to distinguish between different spatial arrangements of the methyl groups and the triene chain. mdpi.com The combination of coupling constant analysis and NOE data allows for a detailed assignment of the molecule's configuration and predominant conformations in solution. mdpi.comum.es

Table 1: Predicted ¹³C NMR Chemical Shifts for a Representative Isomer of this compound.

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C1 | 116.5 |

| C2 | 142.1 |

| C3 | 131.9 |

| C4 | 124.3 |

| C5 | 137.8 |

| C6 | 41.2 |

| C7 | 31.5 |

| C8 | 22.6 |

| C9 (Methyl at C3) | 12.4 |

| C10 (Methyl at C7) | 22.6 |

Note: These are predicted values and can vary based on the specific isomer and solvent conditions.

Ultrafast Electron Diffraction (UED) for Direct Imaging of Structural Dynamics

Ultrafast Electron Diffraction (UED) is a cutting-edge technique that allows for the direct observation of molecular structures as they change over incredibly short timescales, on the order of femtoseconds to picoseconds. wikipedia.org This method is particularly well-suited for studying the dynamic processes in molecules like this compound, which can undergo rapid conformational changes and photochemical reactions upon excitation.

In a UED experiment, a femtosecond laser pulse (the "pump") excites the molecule, initiating a structural change. wikipedia.org A precisely timed electron pulse (the "probe") is then diffracted by the evolving molecule, and the resulting diffraction pattern is recorded. wikipedia.org By varying the time delay between the pump and probe pulses, a series of diffraction patterns can be collected, effectively creating a "molecular movie" of the structural dynamics. wikipedia.orguni-kassel.de

For this compound, UED could be used to directly visualize the torsional motions around the single bonds of the triene chain, as well as the cis-trans isomerization of the double bonds upon photoexcitation. This would provide unprecedented insight into the energy landscapes and reaction pathways of this conjugated system. The high spatial and temporal resolution of UED makes it a powerful tool for understanding the fundamental physics and chemistry governing the behavior of such molecules. iphy.ac.cnarxiv.org

Infrared (IR) and UV-Visible Spectroscopy for Electronic and Vibrational Analysis

Infrared (IR) and UV-Visible spectroscopy provide complementary information about the vibrational and electronic properties of this compound.

Infrared (IR) Spectroscopy probes the vibrational modes of a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the stretching and bending vibrations of its various functional groups. Key expected absorptions include:

C-H stretching vibrations for the methyl groups and the protons attached to the triene backbone.

C=C stretching vibrations of the conjugated triene system. The conjugation is expected to lower the frequency of these vibrations compared to isolated double bonds.

C-C stretching vibrations of the single bonds within the carbon skeleton.

C-H bending vibrations , which can provide further information about the substitution pattern and geometry of the double bonds.

The NIST Chemistry WebBook provides IR spectral data for related compounds, which can serve as a reference for interpreting the spectrum of this compound. nist.govnist.gov

UV-Visible Spectroscopy provides information about the electronic transitions within a molecule. The conjugated triene system in this compound is a chromophore that absorbs UV light, promoting electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO).

The wavelength of maximum absorption (λmax) is a key parameter obtained from a UV-Vis spectrum. For conjugated polyenes, the λmax value increases with the extent of conjugation. docbrown.infoutoronto.ca The presence of methyl substituents on the triene chain can also influence the λmax. By comparing the experimental λmax of this compound to known values for similar conjugated systems, one can gain insight into the electronic structure and the effects of substitution. For example, the λmax for 1,3,5-hexatriene (B1211904) is approximately 258 nm, and it is expected that the methyl groups in this compound would cause a slight bathochromic (red) shift. youtube.com

Table 2: Expected Spectroscopic Data for this compound.

| Spectroscopic Technique | Expected Features |

|---|---|

| Infrared (IR) | C-H stretch, C=C stretch (conjugated), C-C stretch, C-H bend |

| UV-Visible | λmax in the UV region, characteristic of a conjugated triene |

Mass Spectrometry for Molecular Characterization

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns.

For this compound (C₁₀H₁₆), the molecular ion peak (M⁺) in the mass spectrum would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight, which is approximately 136.23 g/mol . biosynth.com

The fragmentation of the molecular ion provides valuable clues about the molecule's structure. In alkanes and alkenes, fragmentation often involves the cleavage of C-C bonds. libretexts.org For this compound, characteristic fragmentation pathways could include:

Loss of a methyl group (CH₃) , resulting in a fragment ion at m/z [M-15]⁺.

Loss of an ethyl group (C₂H₅) or other alkyl fragments from the chain.

Cleavage at bonds allylic to the triene system , which are typically weaker and lead to stabilized carbocation fragments.

Retro-Diels-Alder reactions , a common fragmentation pathway for cyclic and acyclic conjugated systems.

By carefully analyzing the masses and relative abundances of the fragment ions, a detailed picture of the connectivity and branching of the carbon skeleton can be constructed. The NIST Chemistry WebBook contains mass spectral data for isomers and related compounds, which can aid in the interpretation of the mass spectrum of this compound. nist.gov

Theoretical and Computational Studies of 3,7 Dimethylocta 1,3,5 Triene Photochemistry and Reactivity

Quantum Chemical Investigations of Electronic Structure and Excited States

Understanding the electronic structure and the nature of the electronically excited states is the first step in elucidating the photochemistry of 3,7-dimethylocta-1,3,5-triene. Quantum chemical calculations can provide detailed information about the energies and characteristics of these states, which is crucial for interpreting experimental observations and predicting photochemical behavior.

Time-Dependent Density Functional Theory (TDDFT) Methodologies

Time-Dependent Density Functional Theory (TDDFT) has become a popular method for studying the excited states of medium to large-sized molecules due to its favorable balance between computational cost and accuracy. q-chem.com TDDFT is an extension of Density Functional Theory (DFT) to time-dependent phenomena, such as the absorption of light. researchgate.netuci.edu It allows for the calculation of excitation energies and oscillator strengths, which correspond to the position and intensity of absorption bands in an electronic spectrum.

For this compound, TDDFT calculations can be used to determine the energies of the low-lying singlet and triplet excited states. These calculations typically involve selecting a suitable exchange-correlation functional and basis set. researchgate.net The choice of functional is critical, as standard functionals can sometimes have difficulty in accurately describing certain types of excited states, such as charge-transfer or Rydberg states. q-chem.com Range-separated functionals are often employed to improve the description of long-range interactions. researchgate.net

The results of TDDFT calculations provide a theoretical absorption spectrum that can be compared with experimental data. By analyzing the molecular orbitals involved in the electronic transitions, the character of each excited state (e.g., π → π*) can be determined. This information is fundamental for understanding which bonds are likely to be affected upon photoexcitation and for predicting the initial steps of the photochemical reactions.

A key aspect of TDDFT is its ability to handle electron correlation effects at a manageable computational cost, making it suitable for exploring the potential energy surfaces of excited states. q-chem.com However, it is important to be aware of the limitations of the adiabatic approximation, which assumes that the exchange-correlation potential at a given time depends only on the instantaneous density. uci.edu This approximation can break down in some cases, and more advanced methods may be needed for a more accurate description.

Ab Initio Molecular Dynamics (AIMD) Simulations

Ab initio molecular dynamics (AIMD) is a powerful simulation technique that combines quantum mechanical calculations of forces with classical mechanics to simulate the time evolution of a molecular system. frontiersin.orgq-chem.comnih.gov In AIMD, the forces acting on the nuclei are calculated "on-the-fly" from the electronic structure, without the need for a pre-parameterized force field. q-chem.com This allows for the simulation of chemical reactions, including bond breaking and formation, and the exploration of complex potential energy surfaces.

In the context of this compound photochemistry, AIMD simulations can be used to study the dynamics of the molecule in its excited states. frontiersin.org By starting a trajectory from a specific point on an excited-state potential energy surface (representing the molecule after light absorption), one can follow the subsequent structural changes over time. This can reveal the pathways for isomerization, cyclization, or other photochemical reactions.

AIMD simulations can also provide insights into the role of temperature and solvent effects on the photochemical outcomes. By performing simulations at different temperatures, one can study how thermal energy influences the reaction dynamics. Including explicit solvent molecules in the simulation allows for the investigation of how the environment affects the stability of different conformers and the barriers to reaction. rsc.org

The accuracy of AIMD simulations depends on the level of theory used for the electronic structure calculations. While DFT-based AIMD is widely used due to its computational efficiency, more accurate but also more expensive methods like Møller-Plesset perturbation theory (MP2) or coupled-cluster theory can also be employed. q-chem.com

Characterization of Conical Intersections and Their Role in Photodeactivation

Conical intersections (CIs) are points of degeneracy between two electronic states of the same spin multiplicity. d-nb.info They play a crucial role in the photochemistry of many organic molecules, including polyenes like this compound, by providing very efficient pathways for non-radiative decay from an excited electronic state back to the ground state. d-nb.infoelsevier.com

At a CI, the Born-Oppenheimer approximation breaks down, and the electronic and nuclear motions become strongly coupled. This coupling facilitates rapid internal conversion, often on an ultrafast timescale (femtoseconds to picoseconds). The geometry of the molecule at the CI is a critical factor in determining the outcome of the photochemical reaction, as the molecule will proceed along a specific path on the ground-state potential energy surface after passing through the CI.

For this compound, theoretical calculations can be used to locate and characterize the CIs connecting the first excited singlet state (S1) with the ground state (S0). These calculations involve optimizing the geometry of the CI and analyzing the two vectors that lift the degeneracy: the gradient difference vector and the non-adiabatic coupling vector. These vectors define the branching space of the CI and determine the accessibility and efficiency of different decay channels.

The location of CIs can be influenced by the conformation of the molecule. Different conformers of this compound may have different CI geometries, leading to different photochemical products. mdpi.com Theoretical studies can explore the potential energy surfaces around the CIs to understand how the molecular geometry funnels the system towards specific products.

Non-Adiabatic Molecular Dynamics Simulations of Photochemical Pathways

While AIMD simulations on a single potential energy surface can provide valuable insights, a more complete picture of photochemical reactions requires considering the transitions between different electronic states. Non-adiabatic molecular dynamics (NAMD) simulations are designed to do just that. nih.govruhr-uni-bochum.de These methods explicitly account for the quantum mechanical nature of transitions between electronic states, which are particularly important in regions of the potential energy surface where states are close in energy, such as near avoided crossings and conical intersections.

One of the most widely used NAMD methods is the trajectory surface hopping (TSH) approach. In TSH, a swarm of classical trajectories is propagated on the potential energy surfaces of the different electronic states. At each time step, the probability of a "hop" from one state to another is calculated based on the non-adiabatic coupling between the states. A stochastic algorithm is then used to decide whether a hop occurs.

By running a large number of TSH trajectories, one can simulate the population dynamics of the different electronic states and determine the branching ratios for different photochemical pathways. For this compound, NAMD simulations can be used to model the entire photochemical process, from the initial photoexcitation to the final formation of photoproducts. These simulations can reveal the timescales of the different steps in the reaction, the role of different conical intersections, and the factors that determine the product distribution.

Recent developments in NAMD include the use of machine learning to accelerate the electronic structure calculations, which are the most computationally expensive part of the simulation. rsc.org This allows for longer simulation times and the study of larger and more complex systems.

Computational Prediction of Quantum Yields and Branching Ratios

A key goal of theoretical photochemistry is to predict the quantum yields and branching ratios of photochemical reactions. The quantum yield of a particular product is defined as the number of molecules of that product formed per photon absorbed. The branching ratio is the fraction of reacting molecules that follows a particular pathway.

Computational methods can be used to estimate these quantities by combining the results of electronic structure calculations and dynamics simulations. The probability of forming a particular product can be related to the topology of the potential energy surfaces and the dynamics of the trajectories passing through the relevant transition states and conical intersections.

For this compound, the quantum yields for different photoisomers can be predicted by analyzing the results of NAMD simulations. By counting the number of trajectories that end up in the potential well of each isomer, one can estimate the branching ratios. To obtain absolute quantum yields, one would also need to consider the competition between the photochemical reaction and other photophysical processes, such as fluorescence and intersystem crossing to the triplet state.

The accuracy of these predictions depends on the quality of the underlying electronic structure calculations and the statistical sampling of the dynamics simulations. It is often necessary to run a large number of trajectories to obtain statistically meaningful results. rsc.org

Conformer-Specific Dynamics from First-Principles Calculations

Acyclic molecules like this compound can exist as a mixture of different conformers at room temperature. These conformers may have different absorption spectra and different photochemical properties. Therefore, understanding the conformer-specific dynamics is crucial for a complete description of the photochemistry of this molecule.

First-principles calculations can be used to investigate the photodynamics of individual conformers. mdpi.com By starting dynamics simulations from the optimized geometry of a specific conformer, one can study its unique photochemical behavior. This can reveal whether different conformers lead to different photoproducts or if they follow different pathways to the same products.

Experimental techniques such as pump-probe spectroscopy can sometimes distinguish between the dynamics of different conformers. mdpi.com Theoretical simulations can help to interpret these experiments by providing a detailed picture of the underlying molecular motions. The combination of experimental and theoretical studies of conformer-specific dynamics can provide a deep understanding of the factors that control photochemical selectivity. mdpi.com

For this compound, theoretical studies could explore how the initial conformation of the triene chain influences the accessibility of different conical intersections and, consequently, the final product distribution. For example, a more planar conformer might favor a different cyclization pathway than a more twisted conformer.

Table of Key Computational Parameters and Findings

| Computational Method | Key Parameters | Typical Findings for Acyclic Trienes |

| TDDFT | Exchange-correlation functional, basis set | Excitation energies, oscillator strengths, character of excited states (e.g., π → π*) |

| AIMD | Level of theory (e.g., DFT), time step, simulation time, temperature | Excited-state dynamics, structural rearrangements, bond breaking/formation pathways |

| NAMD (e.g., TSH) | Number of trajectories, hopping algorithm, non-adiabatic couplings | Population dynamics of electronic states, branching ratios, timescales of photochemical events |

| CI Characterization | Optimization algorithm, basis set | Geometries of conical intersections, gradient difference and coupling vectors, accessibility of decay channels |

Emerging Research Avenues and Academic Impact

3,7-Dimethylocta-1,3,5-triene as a Fundamental Benchmark for Polyene Chemistry Research

Linear polyenes, such as this compound, serve as fundamental models for understanding the behavior of more complex conjugated systems, including those found in natural products and synthetic polymers. The study of its spectroscopic and reactive properties can provide a baseline for comparison with other polyenes, helping to elucidate the effects of substitution and chain length on molecular characteristics.

Contributions to the Understanding of Conjugated Pi-Electron Systems

The core of this compound's academic significance lies in its conjugated π-electron system. wikipedia.org Conjugation, the alternation of single and double bonds, leads to the delocalization of π-electrons across the molecule. wikipedia.org This delocalization has several important consequences:

Spectroscopic Properties: The extent of conjugation directly influences the electronic absorption spectrum of a molecule. fiveable.me For conjugated systems, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) decreases as the length of the conjugated system increases. wikipedia.org This means that longer polyenes absorb light at longer wavelengths. wikipedia.org The UV-visible absorption spectrum of this compound, with its characteristic λmax, serves as a clear illustration of this principle and can be compared with simpler dienes and more complex tetraenes to demonstrate the effect of conjugation length. fiveable.me

Reactivity: The delocalized nature of the π-electrons also dictates the reactivity of the molecule. Electrophilic additions to conjugated trienes can result in a mixture of products through 1,2-, 1,4-, or 1,6-addition, reflecting the distribution of positive charge in the resulting carbocation intermediate. The methyl groups on this compound would further influence the regioselectivity of such reactions.

Implications for Advanced Materials Science (e.g., Nonlinear Optics, Photoconductivity)

The unique electronic properties of conjugated systems like this compound make them promising building blocks for advanced materials with applications in optics and electronics.

Nonlinear Optics: Materials containing conjugated molecules can exhibit strong nonlinear optical (NLO) responses. mit.edu When subjected to an intense laser beam, these materials can alter the frequency of the light, a property that is crucial for applications in telecommunications, optical computing, and photonics. The hyperpolarizability of polyenes, a measure of their NLO activity, is known to be highly sensitive to the length of the conjugated chain and the presence of substituents. mit.edu While specific NLO data for this compound is scarce, the general principles suggest that its derivatives could be engineered to optimize these properties. For instance, creating donor-acceptor substituted versions of the triene could enhance its second-order NLO response.

Photoconductivity: Photoconductive polymers are materials that become more electrically conductive when exposed to light. wikipedia.org This phenomenon relies on the generation and transport of charge carriers (electrons and holes) upon photoexcitation. wikipedia.org The conjugated π-system of this compound provides a pathway for electron delocalization, which is a prerequisite for charge transport. wikipedia.orgnih.gov By incorporating this or similar triene units into a polymer backbone, it may be possible to develop new photoconductive materials. wikipedia.org The performance of such materials would depend on factors like the efficiency of charge carrier generation and their mobility through the polymer matrix. wikipedia.org Research into poly(arylenevinylene) polymers has demonstrated the potential of conjugated systems in this area. capes.gov.br

Q & A

Q. How can kinetic isotope effects (KIEs) elucidate reaction mechanisms involving the triene system?

Q. Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.